
2-Bromofuran
Overview
Description
2-Bromofuran (C₄H₃BrO) is a halogenated furan derivative with a bromine atom at the 2-position of the aromatic heterocycle. It serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura to generate 2-aryl furans, which are valuable in pharmaceuticals and materials science . Historically, its synthesis posed challenges due to the reactivity of furan and the hazardous nature of elemental bromine. A breakthrough came with the use of N-bromosuccinimide (NBS) in DMF, enabling safer, large-scale production (up to 50–60 g) without chromatographic purification . This advancement underscores its importance in synthetic chemistry, particularly for accessing structurally complex bioactive molecules.
Scientific Research Applications
Chemical Properties and Structure
2-Bromofuran is a colorless to pale yellow liquid that is slightly soluble in water but dissolves well in organic solvents like ethanol and ether. Its unique structure allows it to participate in a variety of chemical reactions, making it an important building block in synthetic chemistry.
Synthetic Routes
The synthesis of this compound can be accomplished through several methods:
- Direct Bromination : Furan is reacted with bromine in N,N-dimethylformamide (DMF), yielding this compound as a product. This method is scalable and efficient.
- N-Bromosuccinimide (NBS) Bromination : A straightforward procedure utilizing NBS in DMF allows for the preparation of this compound without the need for extensive purification processes.
- Lithium Compounds Reaction : Lithium derivatives of furan can react with elemental bromine to produce this compound with high yields .
Organic Synthesis
This compound is extensively used as a precursor for synthesizing various substituted furans and other heterocyclic compounds. It participates in:
- Electrophilic Aromatic Substitution : The bromine atom facilitates further substitution reactions, allowing for the introduction of diverse functional groups.
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution where the bromine atom is replaced by nucleophiles such as amines or thiols .
Medicinal Chemistry
In medicinal chemistry, this compound serves as an intermediate in the synthesis of biologically active molecules:
- Anticancer Agents : Research has shown that derivatives of this compound can target specific proteins involved in cancer progression. For example, compounds designed from this compound have been investigated for their ability to inhibit DDX3, a protein implicated in various cancers, including breast cancer .
- Pharmaceutical Development : The compound's reactivity allows it to be incorporated into drug candidates aimed at treating a range of diseases .
Industrial Applications
In industry, this compound is employed in the production of:
- Pesticides : Its derivatives are used to create effective agrochemicals.
- Fragrances : The compound contributes to the formulation of aromatic compounds used in perfumery.
Case Study 1: Anticancer Activity
A study focusing on modified butein derivatives demonstrated that these compounds, which include structures derived from this compound, effectively suppressed DDX3 expression in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated dose-dependent inhibition of cell viability and increased apoptosis markers .
Case Study 2: Synthesis Efficiency
Research published on the efficient preparation of this compound highlighted the use of N-bromosuccinimide in DMF as a reliable method. This approach not only simplifies the synthesis process but also enhances scalability for industrial applications .
Mechanism of Action
The primary mechanism by which 2-Bromofuran exerts its effects is through electrophilic aromatic substitution. The bromine atom in this compound is highly reactive and can be replaced by other electrophiles or nucleophiles, facilitating the formation of various substituted furans .
Comparison with Similar Compounds
The chemical and biological properties of 2-bromofuran are influenced by its substitution pattern. Below, it is compared with structurally related compounds across three categories:
Positional Isomers and Substituent Effects
Compound Name | Structural Features | Key Differences vs. This compound | Biological Activity/Reactivity | References |
---|---|---|---|---|
3-Bromofuran | Bromine at position 3 | Altered electronic distribution | Lower reactivity in cross-coupling | |
This compound-3-carbaldehyde | Bromine at 2, aldehyde at 3 | Enhanced electrophilicity | Versatile in nucleophilic additions | |
2-Bromo-1-(5-bromofuran-2-yl)ethanone | Dual bromination on furan and ketone | Higher reactivity for covalent bonding | Potential for targeted bioactivity |
- Key Insight : Bromine placement (2 vs. 3) significantly alters electronic properties and reaction pathways. For example, this compound-3-carbaldehyde’s aldehyde group enables diverse functionalization, unlike 3-bromofuran .
Halogen Substitution Variations
Compound Name | Structural Features | Key Differences vs. This compound | Biological Activity/Reactivity | References |
---|---|---|---|---|
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | Fluorine at 5, dihydrobenzofuran core | Increased lipophilicity | Enhanced target interaction in drug design | |
Methyl 5-chloro-3-methoxybenzofuran-2-carboxylate | Chlorine at 5, methoxy group | Reduced cytotoxicity vs. brominated analogs | Moderate antimicrobial activity | |
Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate | Bromine and fluorine on phenyl ring | Improved selectivity in therapeutic action | Anticancer potential |
- Key Insight : Halogen type (Br, Cl, F) affects bioactivity and physicochemical properties. Fluorine enhances lipophilicity and target binding , while chlorine may reduce toxicity .
Functional Group Additions and Ring Modifications
Compound Name | Structural Features | Key Differences vs. This compound | Biological Activity/Reactivity | References |
---|---|---|---|---|
(2-(5-Bromofuran-2-yl)cyclopropyl)methanamine | Cyclopropane fused to bromofuran | Increased structural rigidity | Potential CNS activity | |
Methyl 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylate | Dihydrobenzofuran with Br/Cl substitution | Improved stability under heat/light | Antimicrobial applications | |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | Sulfone and benzodioxine moieties | Multitargeting capability | Research applications in enzymology |
Biological Activity
2-Bromofuran (CHBrO) is a halogenated derivative of furan that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound is characterized by the presence of a bromine atom at the second position of the furan ring. Its synthesis typically involves bromination of furan under controlled conditions. The compound's structure allows it to participate in various chemical reactions, enhancing its utility in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
Table 1: Anticancer Activity of this compound in Cell Lines
Compound | Cell Line | IC (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 15.0 | Induces apoptosis via caspase activation |
This compound | MDA-MB-231 | 12.5 | Inhibits DDX3 expression |
The mechanism underlying its anticancer activity involves the induction of apoptosis through the activation of caspases, which are crucial for programmed cell death .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. A series of derivatives were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity.
Table 2: Antimicrobial Activity of this compound Derivatives
Derivative | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
2-Bromo-5-methylfuran | E. coli | 18 | 32 µg/mL |
2-Bromo-5-nitrofuran | S. aureus | 20 | 16 µg/mL |
These findings suggest that modifications to the furan ring can enhance the antimicrobial efficacy of the compounds .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated using various in vitro models. It was found to inhibit pro-inflammatory cytokines and reduce nitric oxide production in activated macrophages.
Case Studies
- Case Study on Breast Cancer : In a study involving MCF-7 cell lines, treatment with this compound resulted in a significant decrease in cell proliferation and an increase in apoptotic markers such as cleaved PARP and caspase-3 .
- Case Study on Antimicrobial Efficacy : A series of derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results that support further development as potential antimicrobial agents .
Properties
IUPAC Name |
2-bromofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO/c5-4-2-1-3-6-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMCMWPHMPODNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207108 | |
Record name | Furan, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
584-12-3 | |
Record name | Furan, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furan, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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